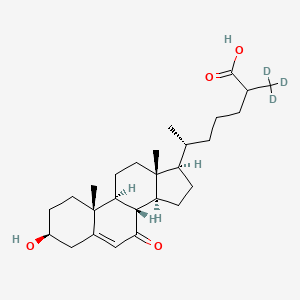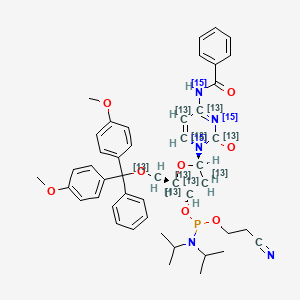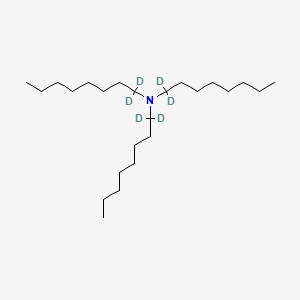
Trioctylamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctylamine-d6 is a deuterium-labeled version of trioctylamine, a clear and colorless chemical compound belonging to the group of aliphatic amines and tertiary amines . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study reaction mechanisms and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trioctylamine-d6 can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure using a Ni-Cu catalyst supported on diatomite . The reaction involves the conversion of octanol to trioctylamine, with the key step being the reaction of dioctylamine with octanol . The optimal molar ratio of Ni to Cu for the catalyst is 1.25:1, achieving a conversion rate of 100% and a selectivity of 97.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst composition, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Trioctylamine-d6 undergoes various chemical reactions, including:
Oxidation: Trioctylamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower amines.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include oxides, lower amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trioctylamine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the extraction of carboxylic acids and precious metals, as well as in the formulation of detergents, fabric softeners, and antistatic agents
Mecanismo De Acción
The mechanism of action of trioctylamine-d6 involves its interaction with various molecular targets through hydrogen bonding and other intermolecular forces . In extraction processes, it forms complexes with carboxylic acids, facilitating their separation from aqueous solutions . The deuterium labeling allows for precise tracking of these interactions and pathways in scientific studies .
Comparación Con Compuestos Similares
Similar Compounds
Trioctylamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Dioctylamine: A related compound with two octyl groups, used in similar extraction and industrial applications.
Tetraoctylammonium Bromide: A quaternary ammonium compound used in phase transfer catalysis.
Uniqueness
Trioctylamine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are crucial .
Propiedades
Fórmula molecular |
C24H51N |
|---|---|
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
1,1-dideuterio-N,N-bis(1,1-dideuteriooctyl)octan-1-amine |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3/i22D2,23D2,24D2 |
Clave InChI |
XTAZYLNFDRKIHJ-NXJGFHQPSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCC)N(C([2H])([2H])CCCCCCC)C([2H])([2H])CCCCCCC |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


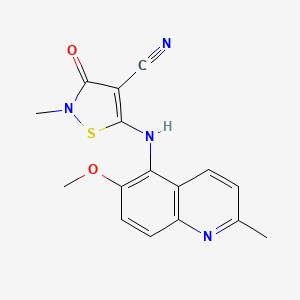
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
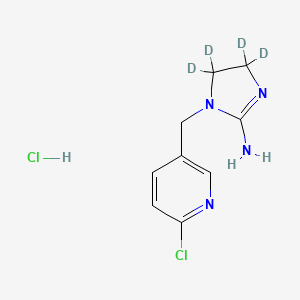
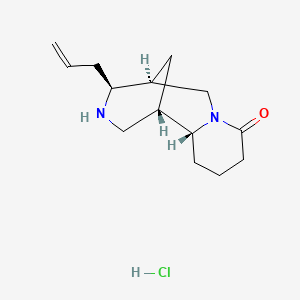
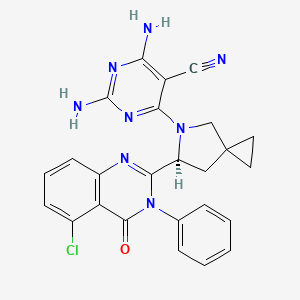
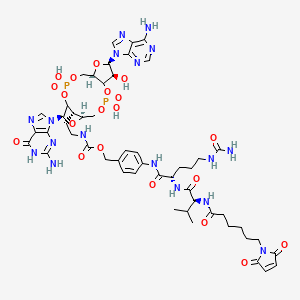

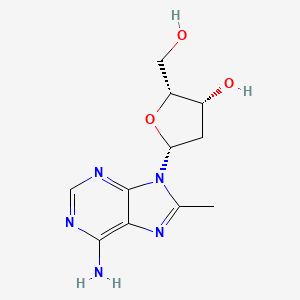
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
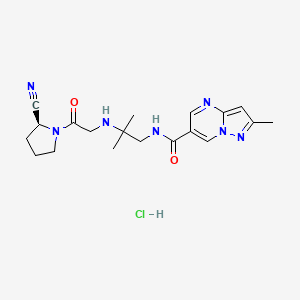
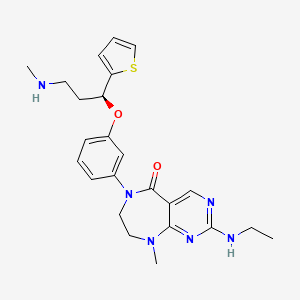
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
